

ancient migration patterns of haplogroup O-M122

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Ancient Migration Patterns of Haplogroup O-M122

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Y-chromosome haplogroup O-M122 is a dominant paternal lineage in East and Southeast Asia, accounting for a significant portion of the male population. Its origins trace back to southern East Asia approximately 25,000-30,000 years ago. The dispersal of O-M122 and its subclades is intricately linked with major prehistoric migrations, including the northward expansion of early modern humans during the Paleolithic era and the subsequent Neolithic agricultural expansions. This guide provides a comprehensive overview of the ancient migration patterns of haplogroup O-M122, detailing the experimental methodologies used to study this lineage, presenting quantitative data on its distribution, and visualizing its phylogenetic relationships and migratory routes.

Introduction

Haplogroup O-M122 is a human Y-chromosome DNA haplogroup, defined by the single nucleotide polymorphism (SNP) M122. It is a subclade of Haplogroup O-M175 and is the most prevalent Y-chromosome haplogroup in East and Southeast Asia. The study of O-M122 provides crucial insights into the demographic history of the region, including the initial peopling by modern humans and the impact of cultural innovations such as agriculture.

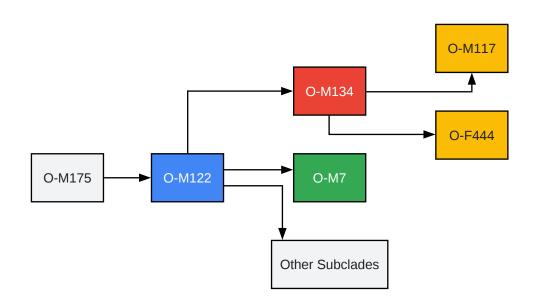


Phylogeny and Major Subclades

Haplogroup O-M122 is characterized by a rich internal structure, with several major subclades that have distinct geographical distributions and are associated with different population groups and linguistic families. The primary subclades of O-M122 include:

- O-M134: This is one of the most significant subclades of O-M122 and is further divided into O-M117 and O-F444. It is widespread in East Asia and is particularly common among Sino-Tibetan speaking populations.
- O-M117: A major subclade of O-M134, O-M117 is found at high frequencies in many Tibeto-Burman and Han Chinese populations. Its distribution is strongly associated with the expansion of Sino-Tibetan speakers.
- O-M7: This subclade is most frequently observed in Hmong-Mien and some Mon-Khmer speaking populations in Southern China and Southeast Asia.

The phylogenetic relationship between these major subclades is illustrated in the diagram below.



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Phylogenetic tree of haplogroup O-M122 and its major subclades.



Ancient Migration Patterns

Genetic studies suggest that haplogroup O-M122 originated in southern East Asia or Southeast Asia around 25,000 to 30,000 years ago[1][2][3]. The higher diversity of O-M122 haplotypes in southern East Asia compared to the north supports a southern origin[3]. From this ancestral homeland, several major migration waves carried O-M122 lineages across East and Southeast Asia.

Paleolithic Northward Migration

The initial major dispersal of O-**M122** is believed to be a northward migration during the Paleolithic period. This migration likely followed coastal and riverine routes, populating much of what is now China and neighboring regions. This early expansion is considered a pivotal event in the peopling of East Asia by modern humans.

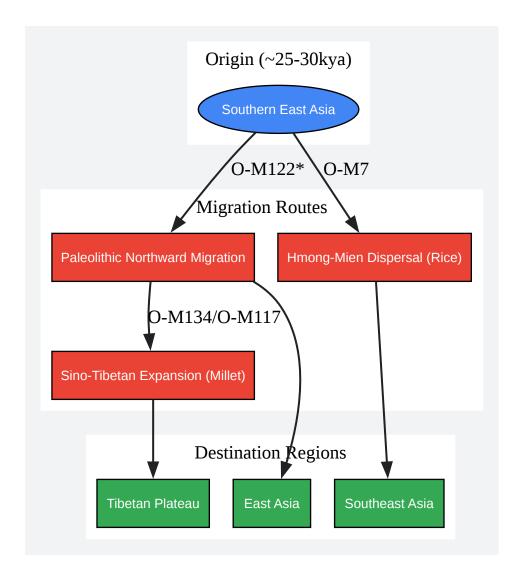
Neolithic Expansions

The advent of agriculture during the Neolithic period triggered significant population expansions and movements. The dispersal of O-M122 subclades is closely linked to the spread of two major agricultural traditions:

- Sino-Tibetan Expansion (Millet Farming): The expansion of millet farming from the Yellow
 River basin is strongly associated with the dispersal of O-M134 and its subclade O-M117.
 These lineages are found at high frequencies in modern Sino-Tibetan speaking populations,
 suggesting that the spread of this language family was, at least in part, a process of demic
 diffusion.
- Austroasiatic and Hmong-Mien Dispersals (Rice Farming): The subclade O-M7 is linked to the dispersal of rice farming populations in southern China and Southeast Asia, particularly among Hmong-Mien and Mon-Khmer speaking groups.

The proposed ancient migration routes of haplogroup O-M122 are depicted in the following diagram.





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Proposed ancient migration routes of haplogroup O-M122.

Data Presentation: Frequencies of O-M122 and Subclades

The frequency of haplogroup O-**M122** and its subclades varies significantly across different populations, reflecting their distinct demographic histories. The following tables summarize the approximate frequencies of the major lineages in selected populations.



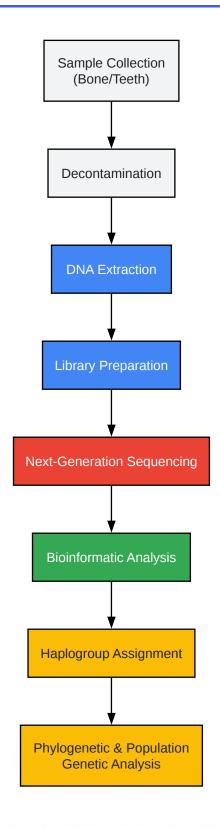
Population Group	Haplogroup O-M122 (Total) Frequency (%)	
Han Chinese	50-60	
Tibetans	~40	
Koreans	~40	
Japanese	15-20	
Vietnamese	~40	
Filipinos	~35	
Hmong-Mien	~50	

Population Group	O-M134 Frequency (%)	O-M117 Frequency (%)	O-M7 Frequency (%)
Han Chinese	~13	High in many subgroups	Low
Tibeto-Burman	High	High	Low
Hmong-Mien	Low	Low	High
Mon-Khmer	Low	Low	Moderate to High

Experimental Protocols

The study of haplogroup O-M122 relies on a combination of molecular genetic techniques, particularly for the analysis of ancient DNA (aDNA). The general workflow for aDNA analysis is outlined below.





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General workflow for ancient DNA analysis.

Ancient DNA Extraction from Bone and Teeth



A common method for aDNA extraction from bone and teeth involves the following steps:

- Sample Preparation: The outer surface of the bone or tooth is cleaned and abraded to remove contaminating DNA. The sample is then powdered in a sterile environment.
- Lysis: The bone or tooth powder is incubated in a lysis buffer containing EDTA to demineralize the sample and Proteinase K to digest proteins.
- DNA Purification: The DNA is purified from the lysate using silica-based columns. The DNA binds to the silica membrane, while inhibitors are washed away. The purified DNA is then eluted in a low-salt buffer.

Y-Chromosome SNP Genotyping

Genotyping of key SNPs such as **M122**, M134, M117, and M7 is typically performed using one of the following methods:

- PCR and Sanger Sequencing: Specific primers are used to amplify the region containing the SNP of interest. The PCR product is then sequenced to determine the allele.
- Multiplex PCR and SNaPshot analysis: This method allows for the simultaneous genotyping
 of multiple SNPs. It involves a multiplex PCR followed by a single-base extension reaction
 with fluorescently labeled dideoxynucleotides. The products are then separated by capillary
 electrophoresis.
- High-Resolution Melt (HRM) analysis: This is a cost-effective method for SNP genotyping
 that involves PCR amplification in the presence of a fluorescent dye that binds to doublestranded DNA. The melting profile of the PCR product is then analyzed to determine the
 genotype.

Y-Chromosome STR Typing

Short tandem repeats (STRs) on the Y-chromosome are highly polymorphic and are used to construct haplotypes and estimate the time to the most recent common ancestor (TMRCA) of a haplogroup. Y-STRs are typically typed using multiplex PCR with fluorescently labeled primers, followed by capillary electrophoresis to determine the allele sizes.



Phylogenetic Analysis and Age Estimation

Phylogenetic trees of haplogroup O-**M122** are constructed using software such as BEAST (Bayesian Evolutionary Analysis by Sampling Trees). This software uses a Bayesian framework to infer the phylogeny and estimate the divergence times of different lineages. The analysis typically involves the following:

- Data Input: A file containing the aligned DNA sequences (from SNP or whole-genome sequencing) and information on the sampling dates (for ancient samples) is prepared.
- Model Selection: Appropriate models of nucleotide substitution (e.g., HKY, GTR) and molecular clock (e.g., strict, relaxed lognormal) are selected.
- Prior Specification: Prior probabilities are assigned to the model parameters, including the mutation rate and population size.
- MCMC Analysis: A Markov Chain Monte Carlo (MCMC) simulation is run to explore the posterior probability distribution of the possible trees and parameters.
- Tree Annotation: The resulting set of trees is summarized to produce a consensus tree with information on the posterior probabilities of the clades and the estimated ages of the nodes.

Conclusion

Haplogroup O-M122 is a key paternal lineage for understanding the ancient history of East and Southeast Asia. Its origin in southern East Asia and subsequent dispersal through a series of major migrations have left a lasting imprint on the genetic landscape of the region. The continued application of advanced molecular and computational techniques to the study of O-M122 will undoubtedly provide further insights into the complex demographic processes that have shaped the populations of this vast and diverse part of the world.

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- To cite this document: BenchChem. [ancient migration patterns of haplogroup O-M122].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b14761203#ancient-migration-patterns-of-haplogroup-o-m122]

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